Computed Lipophilicity (XLogP) Differentiation vs. 3-Pyridyl Analog
The target compound (CAS 646056-97-5) exhibits a computed XLogP3-AA value of 1.2, which represents a substantial reduction in lipophilicity compared to the closely related 3-pyridyl analog (CAS 646055-87-0), which has a computed XLogP3-AA value of 1.9 [1][2]. This difference arises from the replacement of a pyridine ring (one nitrogen atom) with a pyridazine ring (two adjacent nitrogen atoms), which increases polarity and reduces partition into lipid phases.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] (CAS 646055-87-0): 1.9 |
| Quantified Difference | ΔXLogP = -0.7 log units (37% reduction) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A lower logP may reduce non-specific binding, phospholipidosis risk, and hERG off-target affinity while maintaining CNS permeability; this directly informs selection for CNS lead optimization programs where a balance between potency and safety is critical.
- [1] PubChem. (2006). Compound Summary for CID 10037481: Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-. National Center for Biotechnology Information. View Source
- [2] PubChem. (2006). Compound Summary for CID 10421899: 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]. National Center for Biotechnology Information. View Source
